1-(2,4,6-Trifluorophenyl)propan-2-one
CAS No.: 835878-82-5
VCID: VC13539605
Molecular Formula: C9H7F3O
Molecular Weight: 188.15 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-(2,4,6-Trifluorophenyl)propan-2-one is an organic compound characterized by the presence of a trifluorophenyl group attached to a propanone backbone. It is a derivative of propiophenone and contains three fluorine atoms strategically positioned on the phenyl ring. This compound is primarily used in organic synthesis and pharmaceutical research due to its reactivity and unique physicochemical properties. Applications1-(2,4,6-Trifluorophenyl)propan-2-one has several applications in research and industrial settings:
Synthesis PathwaysThe synthesis of 1-(2,4,6-Trifluorophenyl)propan-2-one typically involves the following steps:
Safety and HandlingDue to its fluorinated nature and potential reactivity: Research FindingsAlthough specific biological activity data for this compound are not readily available, related trifluorinated compounds have been studied extensively for their pharmacological potential:
|
---|---|
CAS No. | 835878-82-5 |
Product Name | 1-(2,4,6-Trifluorophenyl)propan-2-one |
Molecular Formula | C9H7F3O |
Molecular Weight | 188.15 g/mol |
IUPAC Name | 1-(2,4,6-trifluorophenyl)propan-2-one |
Standard InChI | InChI=1S/C9H7F3O/c1-5(13)2-7-8(11)3-6(10)4-9(7)12/h3-4H,2H2,1H3 |
Standard InChIKey | NAKZSJUHEAAUHN-UHFFFAOYSA-N |
SMILES | CC(=O)CC1=C(C=C(C=C1F)F)F |
Canonical SMILES | CC(=O)CC1=C(C=C(C=C1F)F)F |
PubChem Compound | 55274610 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume